molecular formula C14H20BrN3O5 B8154557 tert-Butyl (2-((5-bromo-3-nitropyridin-2-yl)oxy)ethyl)(ethyl)carbamate

tert-Butyl (2-((5-bromo-3-nitropyridin-2-yl)oxy)ethyl)(ethyl)carbamate

Cat. No.: B8154557
M. Wt: 390.23 g/mol
InChI Key: RTXWRIPNWWLQIF-UHFFFAOYSA-N
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Description

tert-Butyl (2-((5-bromo-3-nitropyridin-2-yl)oxy)ethyl)(ethyl)carbamate: is an organic compound with a complex structure that includes a tert-butyl group, a brominated nitropyridine moiety, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-((5-bromo-3-nitropyridin-2-yl)oxy)ethyl)(ethyl)carbamate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-((5-bromo-3-nitropyridin-2-yl)oxy)ethyl)(ethyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Products depend on the nucleophile used.

    Reduction: 5-amino-3-nitropyridine derivatives.

    Hydrolysis: Corresponding amine and carbon dioxide.

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-Butyl (2-((5-bromo-3-nitropyridin-2-yl)oxy)ethyl)(ethyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The brominated nitropyridine moiety can engage in various binding interactions, while the carbamate group may act as a reactive site for further chemical modifications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (2-((5-bromo-3-nitropyridin-2-yl)oxy)ethyl)(ethyl)carbamate is unique due to the presence of both bromine and nitro functional groups on the pyridine ring, which provides distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications.

Properties

IUPAC Name

tert-butyl N-[2-(5-bromo-3-nitropyridin-2-yl)oxyethyl]-N-ethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrN3O5/c1-5-17(13(19)23-14(2,3)4)6-7-22-12-11(18(20)21)8-10(15)9-16-12/h8-9H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXWRIPNWWLQIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCOC1=C(C=C(C=N1)Br)[N+](=O)[O-])C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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